

N-methylation of 6-bromo-4-nitro-1H-indazole reaction conditions

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Compound of Interest

Compound Name: 6-Bromo-4-nitro-1H-indazole

Cat. No.: B049762

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Application Note: N-methylation of 6-bromo-4-nitro-1H-indazole

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The N-methylation of the indazole core is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. Specifically, the regioselective methylation of **6-bromo-4-nitro-1H-indazole** is a key transformation in the preparation of precursors for kinase inhibitors used in therapeutic research. This document provides a detailed protocol for the N-methylation of **6-bromo-4-nitro-1H-indazole**, focusing on a common and effective method that yields the thermodynamically more stable N1-isomer. [1] The procedure outlined is based on established methodologies utilizing sodium hydride as a base and iodomethane as the methylating agent in an anhydrous solvent.

Reaction Conditions Summary

The following table summarizes the key reagents, stoichiometry, and conditions for the N-methylation of **6-bromo-4-nitro-1H-indazole**. The conditions are optimized to favor the formation of the N1-methylated product.

Parameter	Value	Notes
Starting Material	6-Bromo-4-nitro-1H-indazole	1.0 equivalent
Base	Sodium Hydride (NaH), 60% in oil	1.2 equivalents
Methylating Agent	Iodomethane (CH_3I)	1.5 equivalents
Solvent	Anhydrous Tetrahydrofuran (THF)	---
Temperature	0 °C to Room Temperature	Initial deprotonation at 0 °C, followed by warming.
Reaction Time	12 - 16 hours	Reaction progress should be monitored by TLC.

Detailed Experimental Protocol

This protocol describes the N-methylation of **6-bromo-4-nitro-1H-indazole** to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials:

- **6-Bromo-4-nitro-1H-indazole** ($\text{C}_7\text{H}_4\text{BrN}_3\text{O}_2$)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (CH_3I)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas inlet
- Ice bath
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber

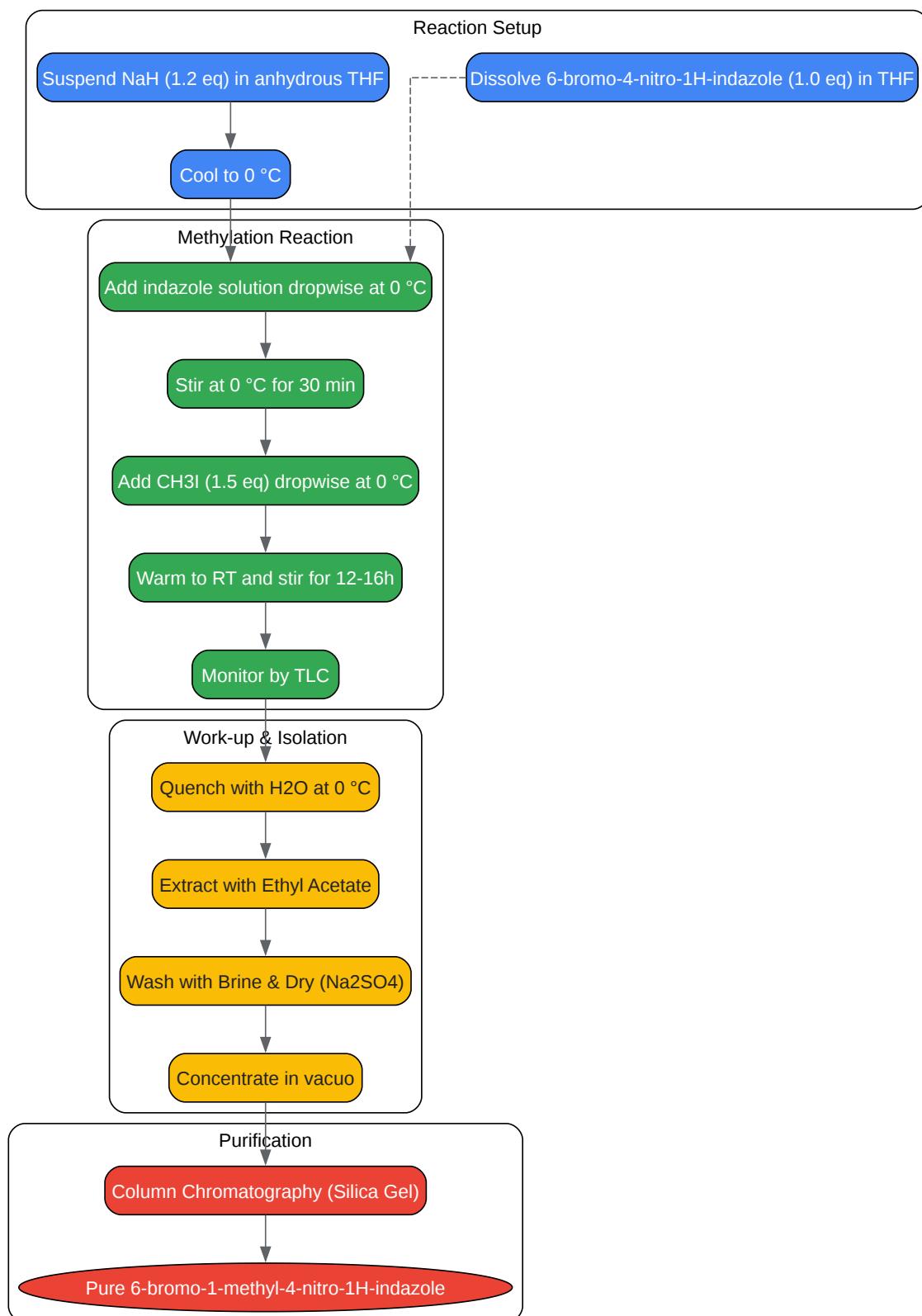
Procedure:

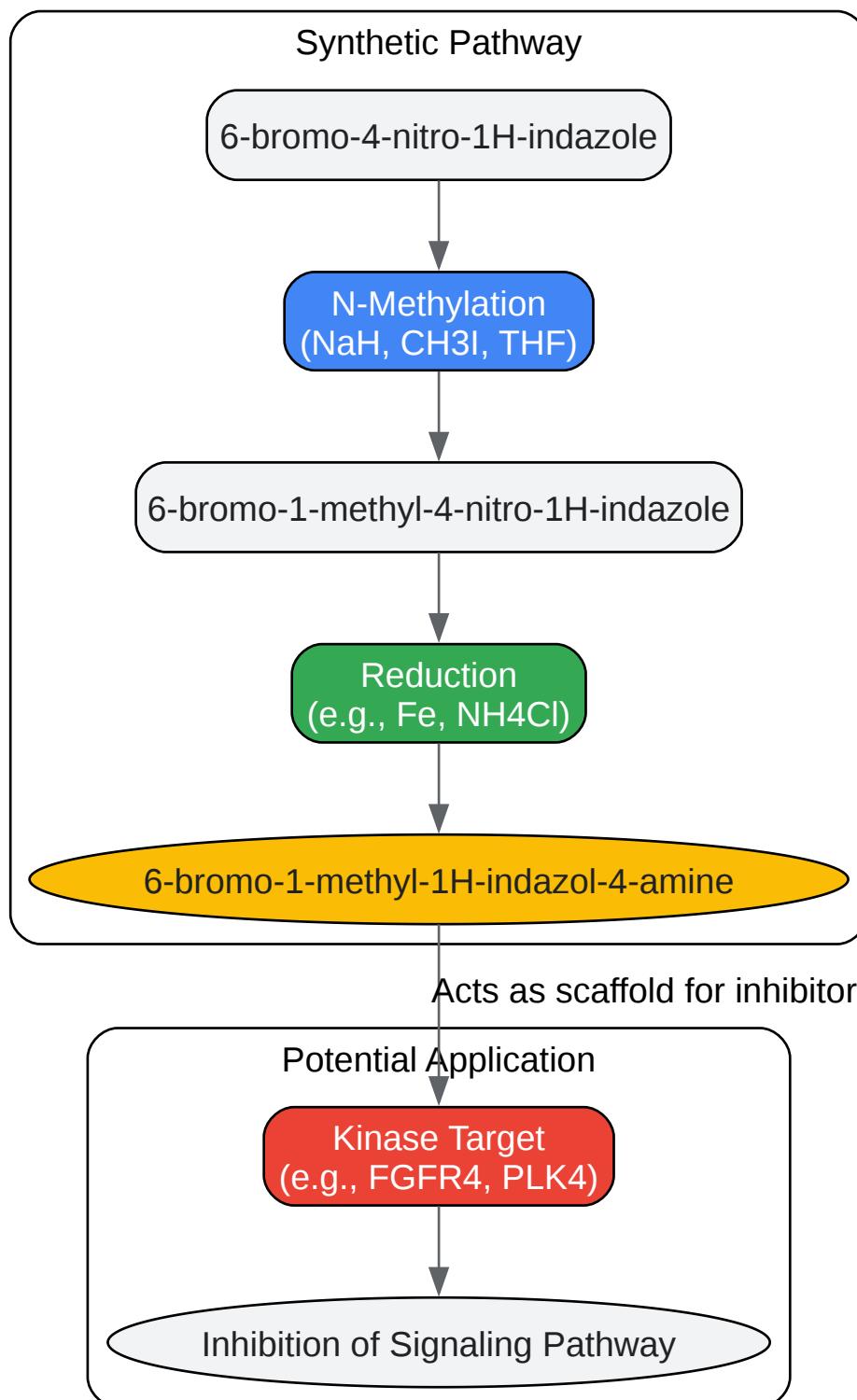
- Reaction Setup:
 - To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
 - Add anhydrous THF to the flask to create a suspension.
 - Cool the suspension to 0 °C using an ice bath.
- Addition of Indazole:
 - In a separate flask, dissolve **6-bromo-4-nitro-1H-indazole** (1.0 equivalent) in anhydrous THF.
 - Add this solution dropwise to the stirred NaH suspension at 0 °C.

- Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
- Methylation:
 - Add iodomethane (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
 - After the addition of iodomethane, remove the ice bath and allow the reaction to slowly warm to room temperature.
 - Stir the mixture for 12-16 hours at room temperature.
- Reaction Monitoring:
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
- Work-up:
 - Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
 - Carefully quench the reaction by the slow, dropwise addition of water.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is a mixture of N1 and N2 isomers.[1]
 - Purify the crude residue by column chromatography on silica gel to separate the desired N1-methylated isomer (6-bromo-1-methyl-4-nitro-1H-indazole) from the N2 isomer and other impurities.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the N-methylation reaction and the general signaling pathways where such molecules may be relevant.





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References

- 1. benchchem.com [benchchem.com]
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